molecular formula C10H10Cl2N2 B1195238 6-(2,4-Dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane

6-(2,4-Dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane

Cat. No.: B1195238
M. Wt: 229.1 g/mol
InChI Key: MHSDNZOIEHWIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane is a dichlorobenzene.

Scientific Research Applications

Conformational Analysis and Ring Transformations

  • Conformational Properties : 1,5-Diazabicyclo[3.1.0]hexanes, including 6-(2,4-Dichlorophenyl) derivatives, exhibit unique conformational properties. They mostly exist in the boat form, and their structural properties have been studied using methods like NMR and X-ray diffraction (Shustov et al., 1985) (Kuznetsov et al., 2003).
  • Ring Transformations : These compounds undergo interesting ring transformations, such as the reaction of 1,5-diazabicyclo[3.1.0]hexanes with arylketenes, leading to various bicyclic systems (Shevtsov et al., 2006).

Chemical Reactivity and Synthesis

  • Synthetic Applications : 6-(2,4-Dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane is used in the synthesis of complex molecules. For example, its interaction with N-arylmaleimides under the influence of Lewis acids results in the formation of novel compounds (Koptelov, 2006).
  • Thermolysis and Cycloaddition : These compounds also show unique behaviors under thermolysis and can engage in 1,3-dipolar cycloaddition reactions (Molchanov et al., 2001).

Material Science and Propellant Research

  • Hypergolic Propellants : A variant of this compound, 1,5-Diazabicyclo[3.1.0]hexane, has been investigated for its potential as a green hypergolic propellant. Its derivatives show promise in this field due to their physical properties and low toxicity (Zhang et al., 2017).

Pharmaceutical Applications

  • Selective IMPDH Inhibition : Certain derivatives of 1,5-diazabicyclo[3.1.0]hexane have been studied for their ability to selectively inhibit human Type II IMP dehydrogenase, which is an important target in cancer therapy (Barnes et al., 2001).

Properties

Molecular Formula

C10H10Cl2N2

Molecular Weight

229.1 g/mol

IUPAC Name

6-(2,4-dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane

InChI

InChI=1S/C10H10Cl2N2/c11-7-2-3-8(9(12)6-7)10-13-4-1-5-14(10)13/h2-3,6,10H,1,4-5H2

InChI Key

MHSDNZOIEHWIIL-UHFFFAOYSA-N

SMILES

C1CN2C(N2C1)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CN2C(N2C1)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2,4-Dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane
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6-(2,4-Dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane
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6-(2,4-Dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane

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